molecular formula C20H18FNO2 B2513447 3-(benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone CAS No. 338965-56-3

3-(benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone

Cat. No. B2513447
CAS RN: 338965-56-3
M. Wt: 323.367
InChI Key: MGQCVVPFYUSVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone, commonly known as BF-1, is a pyridone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of N-substituted pyridones and has shown promising results in various preclinical studies.

Scientific Research Applications

Synthesis and Structural Characterization

New Lipophilic 3-Hydroxy-4-pyridinonate Iron(III) Complexes The synthesis and structural characterization of new tris-iron(III) chelates of 3-hydroxy-4-pyridinone ligands have been explored. These complexes include various N-aryl and N-benzyl substituents on the pyridinone ring, such as 4'-(fluorobenzyl). EXAFS spectroscopy was utilized for structural characterization, indicating the potential for ligands to be tailored for specific needs without altering chelation properties, a crucial insight for scientific research applications (Schlindwein et al., 2006).

Molecular Structures of N-Benzyl-Substituted 2-Ethyl-3-hydroxypyridin-4-ones This study determined the molecular structures of several compounds including 2-ethyl-1-(4-fluorobenzyl)-3-hydroxypyridin-4-one. The research revealed that the compounds exhibit dimeric pairs linked by hydrogen bonds, providing insights into their structural properties and potential applications in scientific research (Burgess et al., 1998).

Chemical Synthesis and Crystallography

Synthesis of Chiral 3-Substituted-3-aminomethyl-pyrrolidines The study describes the synthesis of a series of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones. The process involves several steps, including the conversion of esters to ketones and protection of the ketone as the benzyloxime. The significance of this research lies in the detailed synthesis process and the potential application of these compounds in scientific research (Suto et al., 1992).

Synthesis and Crystal Structure of Fluorobenzyl-substituted Pyridinones The synthesis and crystallographic analysis of (Z)-1-(3-fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one is presented. This research contributes to the field by providing detailed crystallographic data, demonstrating the potential of such compounds in scientific research applications (Lv Zhi, 2009).

Biological Interactions and Potential Applications

Inhibition of Human O6-alkylguanine-DNA Alkyltransferase This paper discusses the synthesis of a series of 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine derivatives. The study explores their ability to inhibit human O6-alkylguanine-DNA alkyltransferase (AGAT) and potentiate the cytotoxicity of chloroethylnitrosoureas, highlighting potential therapeutic applications in the scientific field (Terashima & Kohda, 1998).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-methyl-3-phenylmethoxypyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO2/c1-15-20(24-14-17-5-3-2-4-6-17)19(23)11-12-22(15)13-16-7-9-18(21)10-8-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQCVVPFYUSVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.